molecular formula C7H8BrNO B097223 2-Bromo-4-ethoxypyridine CAS No. 17117-13-4

2-Bromo-4-ethoxypyridine

Cat. No. B097223
CAS RN: 17117-13-4
M. Wt: 202.05 g/mol
InChI Key: KHYRTLFFJPCFQC-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxypyridine is a compound that is part of the broader class of brominated pyridines. These compounds are of significant interest in the field of organic chemistry due to their utility as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. The presence of both bromine and ethoxy groups on the pyridine ring provides unique reactivity that can be exploited in different chemical transformations.

Synthesis Analysis

The synthesis of brominated pyridines, including 2-Bromo-4-ethoxypyridine, often involves halogenation reactions. For instance, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine involves the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, which is then further reacted with ammonia and acetylated . Additionally, the amination of 3-bromo-4-ethoxypyridine with potassium amide yields 2-amino-4-ethoxypyridine, indicating the reactivity of the bromine atom in such positions .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be complex, with the position of the bromine atoms significantly affecting the compound's reactivity. For example, the structure of 2-bromo-4-ethoxypyridine would be expected to have the bromine atom at the 2-position and an ethoxy group at the 4-position on the pyridine ring. The exact structure and reactivity can be further elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods .

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, including halogen dance, amination, and multicomponent reactions. The "halogen dance" reaction allows for the convenient synthesis of 2,4-disubstituted pyridines from 2-bromopyridine, demonstrating the dynamic behavior of halogens on the pyridine ring . Moreover, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry, highlighting the potential of brominated pyridines in complex synthetic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-ethoxypyridine are influenced by the presence of the bromine and ethoxy substituents. These groups can affect the boiling point, melting point, solubility, and stability of the compound. The bromine atom, in particular, can enhance the compound's reactivity towards nucleophilic substitution reactions due to its good leaving group ability. The ethoxy group can also influence the compound's solubility in organic solvents .

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Behavior with Hydrochloric Acid : When 2-Bromo-4-ethoxypyridine and related bromo-derivatives are heated with aqueous hydrochloric acid, various chloro-derivatives and dihydroxypyridines are formed. This indicates their potential utility in producing specific pyridine derivatives (Hertog & Bruyn, 2010).

  • Aminations of Bromo-derivatives : Amination reactions of 2-Bromo-4-ethoxypyridine and related compounds can yield different amino-pyridines. Such reactions often involve intermediates like pyridynes, revealing insights into the mechanisms of pyridine modifications (Pieterse & Hertog, 2010).

  • Synthesis of 2-Amino-5-ethoxypyridine : The synthesis of this compound from 2-Bromo-4-ethoxypyridine involves various side reactions, highlighting the complexity and potential challenges in synthetic pyridine chemistry (Hertog et al., 2010).

  • Reactivity with Lithium Piperidide : This reaction can lead to the replacement of substituents in the pyridine ring, indicating a potential pathway for the synthesis of piperidinopyridines (Plas, Hijwegen, & Hertog, 2010).

Structural and Mechanistic Studies

  • Reactivity of Bromine Atoms : The preparation of acetylamino-ethoxypyridine from bromopyridine derivatives sheds light on the reactivity of bromine in these compounds (Hertog, Falter, & Linde, 1948).

  • Tautomerism and Bromination Studies : Examining the bromination of ethoxypyridines helps understand the structural and electronic influences on pyridine chemistry (Kolder & Hertog, 2010).

  • Solvent Influence on Reactivity : Studying the impact of solvents on the reactivity of 2-Bromo-4-ethoxypyridine and its derivatives provides insights into solvent effects in synthetic chemistry (Hertog & Jouwersma, 1953).

  • Crystal Structure Analysis : The structure of 2-Bromo-4-hydroxypyridine offers insights into hydrogen and halogen bonding, which is crucial for understanding molecular interactions (Monroe & Turnbull, 2019).

Safety And Hazards

The safety information available indicates that 2-Bromo-4-ethoxypyridine has a GHS07 pictogram and a signal word "Warning" . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-bromo-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYRTLFFJPCFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864748
Record name 2-Bromo-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-ethoxypyridine

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-nitropyridine (1.0 g) in ethanol (5 ml) was added a solution of sodium ethoxide in ethanol (20%, 2 ml), and the resultant mixture was stirred at 85° C. for 1.5 hours. After cooling, the mixture was diluted with dichloromethane and washed with water and brine. The separated organic layer was dried over sodium sulfate and evaporated under reduced pressure to give 2-bromo-4-ethoxypyridine (927 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HC van Der Plas, T Hijwegen… - Recueil des Travaux …, 1965 - Wiley Online Library
… It was proved that V was not formed by the absence of peaks with the retention times of a sample prepared by the action of piperidine on 2-bromo-4-ethoxypyridine. …
Number of citations: 7 onlinelibrary.wiley.com
HJ Den Hertog, MJ Pieterse… - Recueil des Travaux …, 1963 - Wiley Online Library
… 2-Bromo-4-ethoxypyridine (VIlI) was prepared from 2-bromo-4-hydroxypyridine as follows: 4 g of 2-bromo-4-hydroxypyridine were reacted with 50 ml of an ethereal diazoethane …
Number of citations: 35 onlinelibrary.wiley.com
RJ Martens, HJ Den Hertog - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
The action of potassium amide in liquid ammonia on the N‐oxides of 2‐, 3‐ and 4‐bromopyridine, 3‐fluoropyridine, 2‐ and 3‐bromo‐4‐methylpyridine, 3‐ and 4‐bromo‐5‐…
Number of citations: 21 onlinelibrary.wiley.com
HJ Den Hertog, HC Van Der Plas - Advances in Heterocyclic Chemistry, 1965 - Elsevier
… It is not impossible that the amination of 2-bromo-4ethoxypyridine (70) to give 2-amino-4-ethoxypyridine (59) occurs at least partially via 4-ethoxy-2,3-pyridyne (71), with the amide ion …
Number of citations: 53 www.sciencedirect.com
RJ Martens, HJ den Hertog - Recueil des Travaux Chimiques …, 1964 - Wiley Online Library
… Synthesis of the hydrochloride of 2-bromo-4-ethoxypyridine-N-oxide (XVI II) I g of 2-bromo-4-ethoxypyridine (5 mmoles, prepared from 2-bromo-4hydroxypyridine 14) wa5 allowed to …
Number of citations: 33 onlinelibrary.wiley.com
Y Lan, D Liu, J Li, H Wan, Y Mei - Dyes and Pigments, 2023 - Elsevier
… The ppy-based cyclometalating ligands dmappy and EtOppy were prepared by 2-bromo-N,N-dimethylpyridin-4-amine or 2-bromo-4-ethoxypyridine and phenylboronic acid through …
Number of citations: 1 www.sciencedirect.com
HNM van der Lans, HJ den Hertog… - Tetrahedron Letters, 1971 - Elsevier
This investigation has been carried out under the auspices of the Netherlands Foundation for Chemical Research (SON) and with financial aid from the Netherlands Organisation for the …
Number of citations: 3 www.sciencedirect.com

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